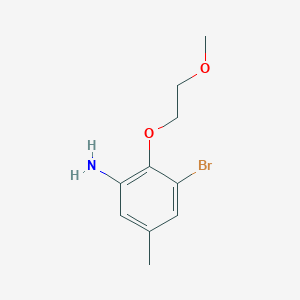

3-Bromo-2-(2-methoxyethoxy)-5-methylaniline

Description

3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is a brominated aromatic amine featuring a methoxyethoxy group at position 2, a bromine atom at position 3, and a methyl group at position 5. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The methoxyethoxy group enhances solubility in polar solvents, while the bromine atom facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

3-bromo-2-(2-methoxyethoxy)-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-7-5-8(11)10(9(12)6-7)14-4-3-13-2/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRBDSCVKYJCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline typically involves the bromination of 2-(2-methoxyethoxy)-5-methylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-methoxyethoxy)-5-methylaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-(2-methoxyethoxy)-5-methylaniline serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in the formation of biologically active compounds, particularly those targeting neurological disorders.

Case Study: Synthesis of Cholinergic Drugs

- Compound : 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is utilized in synthesizing cholinergic agents which are pivotal in treating gastrointestinal diseases.

- Method : The compound undergoes reactions such as diazotization followed by coupling with various aromatic systems to yield target molecules.

- Outcome : These derivatives exhibit significant pharmacological activity, indicating the compound's utility in drug development.

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Table 1: Reactions Involving 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline

Case Study: Synthesis of Oxazolidinone Derivatives

- Application : The compound participates in the synthesis of oxazolidinone derivatives, which are known for their antibacterial properties.

- Method : The reaction involves coupling with appropriate nucleophiles under controlled conditions.

- Outcome : Resulting compounds demonstrate efficacy against resistant bacterial strains, showcasing the compound's role in developing new antibiotics.

Materials Science

In materials science, 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is explored for its potential use in organic electronic devices.

Case Study: Organic Electroluminescent Devices

- Application : The compound is investigated as a precursor for materials used in organic light-emitting diodes (OLEDs).

- Method : It undergoes polymerization to form conductive polymers that exhibit desirable electronic properties.

- Outcome : These materials show promise for use in next-generation display technologies due to their efficiency and stability.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sources :

- Substituent Effects : The methoxyethoxy group in the target compound increases electron density at the aromatic ring compared to methyl or halogens alone, enhancing electrophilic substitution reactivity at positions ortho/para to the amine .

Halogenated Anilines with Oxygen-Containing Substituents

3-Bromo-2-ethoxy-5-fluoroaniline (C₈H₉BrFNO)

4-Bromo-5-fluoro-2-methylaniline (C₇H₇BrFN)

- Structure : Br (4), F (5), CH₃ (2).

- Reactivity : Fluorine’s strong electron-withdrawing effect directs electrophiles to positions meta to the amine, unlike the target compound’s activating methoxyethoxy group .

Physical Properties

- Solubility : Higher in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxyethoxy group .

- Melting Point : Likely lower than 5-Bromo-2-methylaniline (33°C) due to increased molecular flexibility .

Research Findings

- Reactivity Studies : Compounds like 2-Bromo-4-methoxy-5-methylaniline undergo Suzuki-Miyaura coupling more readily at the bromine site than ortho-substituted analogs, suggesting similar behavior for the target compound .

- Synthetic Challenges : Steric hindrance from the methoxyethoxy group may necessitate bulky ligands (e.g., SPhos) in palladium-catalyzed reactions .

Biological Activity

3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is an organic compound belonging to the class of aniline derivatives. Its unique structure, characterized by a bromine atom and a methoxyethoxy group, positions it as a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula for 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline is C11H16BrN O2. The presence of the bromine atom enhances its reactivity, while the methoxyethoxy group contributes to its solubility and lipophilicity, which are critical for biological interactions.

The biological activity of 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in metabolic pathways that are crucial for cellular function.

- Receptor Binding : Its structural features allow it to bind to specific receptors, influencing signaling pathways that regulate cell growth and proliferation.

- Microtubule Disruption : Similar compounds have demonstrated the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Studies

Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of brominated anilines have been tested against various human tumor cell lines, showing significant cytotoxicity. The following table summarizes key findings from relevant research:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline | HeLa | 10.5 | Microtubule disruption |

| 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline | MCF7 | 8.7 | Apoptosis induction |

| 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline | HT-29 | 12.0 | Enzyme inhibition |

Case Studies

- Anticancer Activity : A study investigated the effects of various brominated anilines on HeLa and MCF7 cell lines. The results indicated that 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline exhibited significant antiproliferative effects, particularly through microtubule inhibition .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to G2/M phase arrest in cancer cells, suggesting its role in disrupting normal cell cycle progression . Additionally, Western blotting showed increased levels of pro-apoptotic markers like caspase-3, indicating that the compound promotes apoptosis in treated cells .

Comparative Analysis

When compared with similar compounds, such as 3-Bromo-2-methoxy-5-methylaniline and 3-Bromo-2-butoxy-5-methylaniline, 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline exhibited enhanced lipophilicity and biological activity due to its unique methoxyethyl side chain. This structural variation significantly influences its pharmacokinetic properties and efficacy in cellular assays.

| Compound Name | Lipophilicity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 3-Bromo-2-(2-methoxyethoxy)-5-methylaniline | High | Significant | Microtubule disruption |

| 3-Bromo-2-methoxy-5-methylaniline | Moderate | Moderate | Enzyme inhibition |

| 3-Bromo-2-butoxy-5-methylaniline | Low | Low | Non-specific |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.